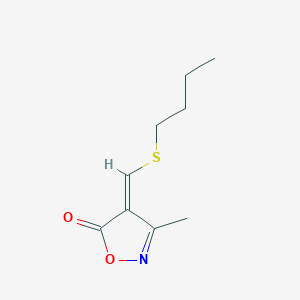
(E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a butylthio group and a methylene group attached to the isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Butylthio Group: The butylthio group can be introduced via a nucleophilic substitution reaction using a suitable butylthiol reagent.
Methylene Group Addition: The methylene group can be added through a Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired methylene group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
(E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
(E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
作用機序
The mechanism of action of (E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The butylthio and methylene groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
類似化合物との比較
Similar Compounds
(E)-4-((Methylthio)methylene)-3-methylisoxazol-5(4H)-one: Similar structure but with a methylthio group instead of a butylthio group.
(E)-4-((Ethylthio)methylene)-3-methylisoxazol-5(4H)-one: Similar structure but with an ethylthio group instead of a butylthio group.
Uniqueness
(E)-4-((Butylthio)methylene)-3-methylisoxazol-5(4H)-one is unique due to the presence of the butylthio group, which can impart different physicochemical properties compared to its methylthio and ethylthio analogs. These differences can affect the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
特性
分子式 |
C9H13NO2S |
|---|---|
分子量 |
199.27 g/mol |
IUPAC名 |
(4E)-4-(butylsulfanylmethylidene)-3-methyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C9H13NO2S/c1-3-4-5-13-6-8-7(2)10-12-9(8)11/h6H,3-5H2,1-2H3/b8-6+ |
InChIキー |
VYUOPBJPRRDAPN-SOFGYWHQSA-N |
異性体SMILES |
CCCCS/C=C/1\C(=NOC1=O)C |
正規SMILES |
CCCCSC=C1C(=NOC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Furan, 4-[1,1'-biphenyl]-4-yl-2-methyl-](/img/structure/B15210879.png)
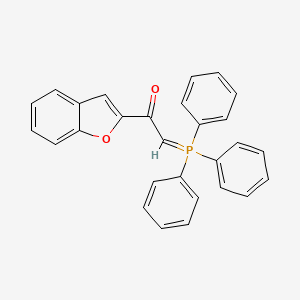
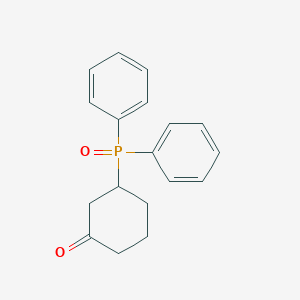

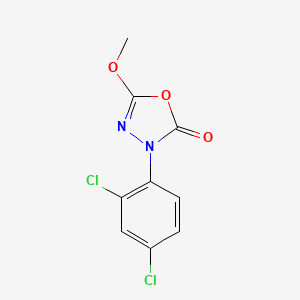

![4-[3-(Pyridin-4-yl)-2-benzofuran-1-yl]aniline](/img/structure/B15210915.png)
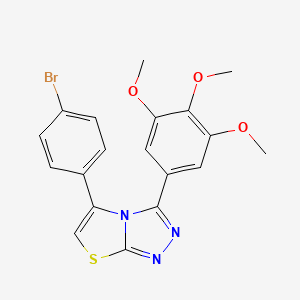
![N-(6-Benzyl-2,6-dihydroimidazo[4,5-c]pyrazol-3-yl)acetamide](/img/structure/B15210943.png)
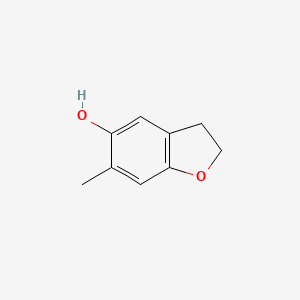
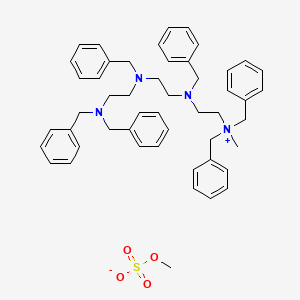
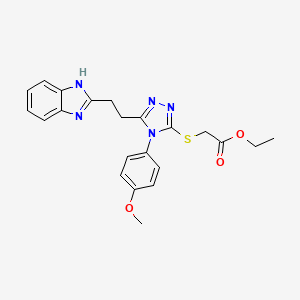
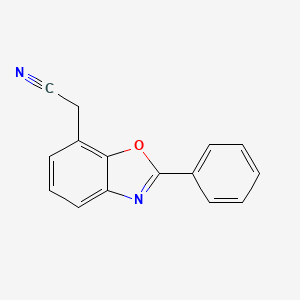
![1-Acetyloctahydrocyclopenta[b]pyrrole-2-carbonitrile](/img/structure/B15210972.png)
